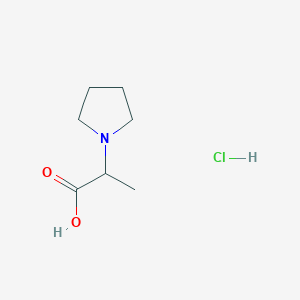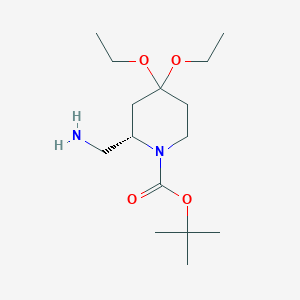![molecular formula C9H12N6 B1388406 1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}哌嗪 CAS No. 1204296-27-4](/img/structure/B1388406.png)
1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}哌嗪
描述
科学研究应用
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds have been found to inhibit the mesenchymal-epithelial transition factor (c-met) and the vascular endothelial growth factor receptor 2 (vegfr-2) . These targets play crucial roles in cell growth and angiogenesis, respectively .
Mode of Action
Similar compounds have been found to inhibit c-met and vegfr-2 . By inhibiting these targets, the compound could potentially disrupt cell growth and angiogenesis, leading to a decrease in tumor growth .
Biochemical Pathways
Inhibition of c-met and vegfr-2 can affect multiple downstream pathways involved in cell growth, survival, and angiogenesis .
Result of Action
Similar compounds have shown antiproliferative activities against various cancer cell lines . This suggests that the compound could potentially inhibit cell growth and induce apoptosis .
生化分析
Biochemical Properties
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways. The interaction between 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine and these kinases involves binding to the active site, thereby preventing substrate phosphorylation and subsequent signal transduction .
Cellular Effects
The effects of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival . Additionally, 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the ATP-binding site of protein kinases, leading to enzyme inhibition and disruption of downstream signaling pathways . Additionally, 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting overall metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
准备方法
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves the cyclization of appropriate precursors. Industrial production methods often involve multi-step synthesis with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity .
化学反应分析
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C . Major products formed from these reactions include various substituted triazolopyridazines and their derivatives .
相似化合物的比较
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1-{[1,2,4]Triazolo[4,3-a]pyrazine}: Known for its antidiabetic and antibacterial properties.
1-{[1,2,4]Triazolo[4,3-a]quinoxaline}: Exhibits antiviral and anticancer activities.
1-{[1,2,4]Triazolo[4,3-b]pyridazine}: Shares structural similarities but differs in its specific biological targets and applications.
These comparisons highlight the unique aspects of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine, making it a valuable compound for further research and development.
属性
IUPAC Name |
6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-2-9(14-5-3-10-4-6-14)13-15-7-11-12-8(1)15/h1-2,7,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZINTGMACQMYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=NN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231007 | |
| Record name | 6-(1-Piperazinyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-27-4 | |
| Record name | 6-(1-Piperazinyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1-Piperazinyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1388326.png)


![[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride](/img/structure/B1388334.png)





![N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine](/img/structure/B1388344.png)
![2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine](/img/structure/B1388346.png)
